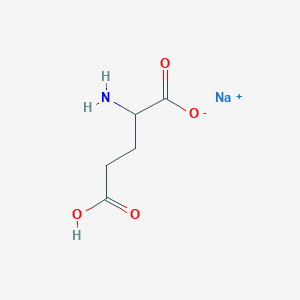

sodium;2-amino-5-hydroxy-5-oxopentanoate

Description

Contextualization within Amino Acid Chemistry and Biochemistry

Sodium;2-amino-5-hydroxy-5-oxopentanoate is fundamentally linked to amino acid chemistry as it is the sodium salt of L-glutamic acid, a non-essential amino acid. ific.org This means the human body can synthesize it, and it is not required to be obtained directly from the diet. wikipedia.org In biochemistry, glutamic acid is a building block for proteins and plays a crucial role as the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org It also serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org

When dissolved in water, monosodium glutamate (B1630785) dissociates into sodium cations (Na+) and glutamate anions (C₅H₈NO₄⁻). vedantu.comturito.com It is this free glutamate that is chemically identical to the glutamate found naturally in foods like tomatoes and cheese. wikipedia.orgkraftchemical.com The compound is known for its characteristic "umami" taste, considered the fifth basic taste alongside sweet, sour, salty, and bitter. healthline.com This taste is attributed to the ability of free glutamate to activate specific taste receptors on the tongue. ific.org

The chemical properties of this compound make it stable under most food processing conditions. wikipedia.org It is highly soluble in water but not in common organic solvents. wikipedia.orgvedantu.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | Sodium (2S)-2-amino-5-hydroxy-5-oxopentanoate wikipedia.orgbris.ac.uk |

| Chemical Formula | C₅H₈NO₄Na wikipedia.orgvedantu.com |

| Molar Mass | 169.111 g/mol (anhydrous) wikipedia.org |

| Appearance | White crystalline powder wikipedia.org |

| Melting Point | 232 °C (450 °F; 505 K) wikipedia.org |

| Solubility in Water | 740 g/L wikipedia.org |

Historical Perspectives on Discovery and Early Research Methodologies

The history of this compound begins with the discovery of its parent compound, glutamic acid. In 1866, the German chemist Karl Heinrich Ritthausen was the first to isolate and identify glutamic acid by treating wheat gluten with sulfuric acid. wikipedia.orgresearchgate.net For several decades, this discovery remained a point of academic interest primarily within the field of protein chemistry. synabs.be

The pivotal moment for the compound's recognition came in 1908. Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University sought to identify the substance responsible for the distinct savory taste of kombu seaweed broth. ific.orgwikipedia.org Through a process of aqueous extraction and crystallization, he isolated brown crystals of glutamic acid. wikipedia.orgresearchgate.net Ikeda termed this unique taste "umami." wikipedia.org He then experimented with various salts of glutamic acid and found that monosodium glutamate was the most soluble, palatable, and easiest to crystallize. wikipedia.org In 1909, Professor Ikeda patented his method for mass-producing monosodium glutamate, and commercial production began with the Suzuki brothers under the brand name Ajinomoto, meaning "essence of taste." wikipedia.orgresearchgate.net

Early production methods for monosodium glutamate evolved over time.

1909–1962: The initial industrial process involved the hydrolysis of vegetable proteins, like wheat gluten, with hydrochloric acid to break the peptide bonds and release the glutamic acid. wikipedia.orgresearchgate.net

1962–1973: A method of direct chemical synthesis using acrylonitrile (B1666552) as a starting material was developed and used. wikipedia.orgnih.gov

1950s onwards: Bacterial fermentation emerged as a more efficient and cost-effective method. wikipedia.orgnih.gov Scientists discovered that the bacterium Corynebacterium glutamicum could produce glutamic acid from sugars and ammonia (B1221849). wikipedia.org This fermentation process remains the primary method for industrial production today. researchgate.netnih.gov

Scope and Significance in Contemporary Academic Investigations

In contemporary scientific research, this compound is a subject of investigation across multiple disciplines.

In food science and nutrition , its primary role as a flavor enhancer is well-established. bris.ac.uk Research continues to explore its potential in creating more palatable low-sodium food products, as it can enhance flavor while containing significantly less sodium than table salt. healthline.comualberta.ca Studies also investigate how its umami taste can influence appetite and food satisfaction. healthline.comipinnovative.com

In the field of neuroscience , the glutamate component is of fundamental importance. As the principal excitatory neurotransmitter, it is central to studies on synaptic plasticity, learning, and memory. wikipedia.org Research also examines the role of glutamate in various neurological and psychiatric conditions. nih.gov

Metabolic and physiological studies represent another significant area of research. Investigations in animal models have explored the metabolic fate of ingested glutamate and its potential effects on various physiological systems. healthline.comresearchgate.net Recent preclinical and clinical research has examined its potential associations with metabolic syndrome, and effects on the cardiovascular and renal systems. researchgate.netnih.gov

Furthermore, there is ongoing research into the applications of glutamate derivatives in other areas. For instance, some studies explore the potential of glutamic acid derivatives in peptide synthesis and as ergogenic supplements. medchemexpress.com

The scientific community continues to investigate the multifaceted nature of this compound, from its basic chemical properties to its complex biological functions and applications.

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-amino-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUQAYUQRXPFSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production Methodologies for Sodium;2 Amino 5 Hydroxy 5 Oxopentanoate

Hydrolytic Synthesis Routes from Proteinaceous Sources

The earliest industrial method for producing monosodium glutamate (B1630785) involved the hydrolysis of proteins. nih.gov This process breaks down large protein molecules into their constituent amino acids, from which glutamic acid can be isolated. researchgate.net

Vegetable Protein Hydrolysis Techniques

The primary raw materials for this method are vegetable proteins with a high glutamic acid content. bepls.com Wheat gluten, in particular, was a preferred source as it contains as much as 30 grams of glutamate and glutamine per 100 grams of protein. bepls.com The most common technique involved acid hydrolysis, where the vegetable protein is heated with a strong acid, such as hydrochloric acid, to sever the peptide bonds. nih.govresearchgate.net Following hydrolysis, the resulting mixture contains a variety of amino acids. The low solubility of glutamic acid in hydrochloric acid was a key property exploited for its separation and purification through crystallization. google.com

Another approach to protein hydrolysis is the use of enzymes. Enzymatic hydrolysis employs proteases to break down the protein under milder conditions of temperature and pH compared to acid hydrolysis. ulprospector.comuni-hannover.de This method can be more specific and avoids the formation of certain undesirable byproducts associated with strong acid treatment. uni-hannover.de A combination of enzymatic hydrolysis followed by a mild acid treatment has also been explored to optimize the conversion of glutamine to glutamic acid. google.com

Optimization of Hydrolytic Processes

Optimizing the hydrolytic process is crucial for maximizing the yield and purity of glutamic acid. Key parameters that are controlled include:

Temperature: The reaction temperature affects the rate of hydrolysis. For acid hydrolysis, this typically involves heating at elevated temperatures, for instance, 109°C with 6M hydrochloric acid. google.com For enzymatic hydrolysis, the optimal temperature is dependent on the specific enzyme used, but generally falls within the range of 25°C to 75°C. google.com

pH: The pH of the reaction medium is a critical factor, especially for enzymatic hydrolysis, as each enzyme has an optimal pH range for its activity. For example, neutral proteases may have an optimal pH between 6.5 and 7.0. google.com

Enzyme Concentration: In enzymatic hydrolysis, the ratio of enzyme to substrate is a key variable that influences the rate and extent of the reaction. google.com

Reaction Time: The duration of the hydrolysis process is another important parameter that is optimized to achieve the desired degree of protein breakdown. dss.go.th

The table below summarizes key parameters for the optimization of vegetable protein hydrolysis.

| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |

| Reagent | Strong acids (e.g., Hydrochloric acid) | Protease enzymes |

| Temperature | High (e.g., 100-130°C) dss.go.th | Moderate (e.g., 40-60°C) google.com |

| pH | Acidic | Dependent on enzyme (acidic, neutral, or alkaline) google.com |

| Reaction Time | 4-24 hours dss.go.th | Dependent on enzyme and desired hydrolysis degree |

Chemical Synthesis Pathways

As the demand for monosodium glutamate grew, chemical synthesis routes were developed and utilized for a period. bepls.com These methods offered an alternative to the reliance on natural protein sources.

Acrylonitrile-Based Synthesis

A significant chemical synthesis pathway for glutamic acid starts with acrylonitrile (B1666552). nih.gov This method became industrialized in the 1960s, partly due to the availability of acrylonitrile from the polyacrylic fiber industry. bepls.com The process involves a hydroformylation reaction (also known as the oxo process) where acrylonitrile reacts with carbon monoxide and hydrogen in the presence of a catalyst, such as a cobalt catalyst, to form β-cyanopropionaldehyde. google.com This intermediate is then converted to glutamic acid using methods like the Strecker or Bucherer synthesis, followed by hydrolysis. google.com A key challenge with chemical synthesis is that it typically produces a racemic mixture of D- and L-glutamic acid. bepls.com Since only the L-isomer has the characteristic umami taste, an additional step of optical resolution, such as preferential crystallization, is required to separate the desired L-glutamic acid. nih.gov

Evolution of Synthetic Methodologies

The era of chemical synthesis for monosodium glutamate production was relatively short-lived, spanning from approximately 1962 to 1973. nih.gov The primary driver for the shift away from this method was the development of more efficient and cost-effective biotechnological production through fermentation. nih.gov The chemical synthesis route was hampered by the need for expensive starting materials, the complexity of the multi-step process, and the difficult and costly resolution of the racemic mixture to obtain the pure L-isomer. bepls.com The evolution of production methodologies saw a clear progression from the initial protein hydrolysis to chemical synthesis and ultimately to the dominance of fermentation. nih.gov

Biotechnological Production through Fermentation

The current and most widely used method for producing monosodium glutamate is through microbial fermentation. Current time information in South Central Connecticut Planning Region, US. This method is lauded for its high efficiency, cost-effectiveness, and reduced environmental impact compared to the earlier methods. nih.gov

The breakthrough in this field came in 1956 with the discovery of Corynebacterium glutamicum (initially named Micrococcus glutamicus), a soil bacterium capable of overproducing L-glutamic acid. bepls.comgoogle.com This discovery revolutionized the industry, and today, fermentation accounts for the vast majority of global monosodium glutamate production. nih.gov

The fermentation process involves cultivating Corynebacterium glutamicum or similar microorganisms in a large-scale fermenter. biologydiscussion.com The bacteria are provided with a nutrient-rich medium containing a carbon source, a nitrogen source, and essential growth factors. biologydiscussion.com

Key aspects of the fermentation process include:

Carbon Source: Various carbohydrates can be used, including glucose, sucrose (B13894), molasses from sugar cane or sugar beets, and starch hydrolysates. rsc.orgresearchgate.net

Nitrogen Source: Ammonium (B1175870) salts such as ammonium sulfate, ammonium chloride, or urea (B33335), as well as ammonia (B1221849) gas, serve as the nitrogen source. rsc.org

Growth Factors: Biotin (B1667282) is a crucial vitamin for the growth of Corynebacterium glutamicum and for promoting the excretion of glutamic acid. rsc.org The permeability of the bacterial cell membrane, which is essential for the release of glutamic acid, can be influenced by biotin levels or by the addition of surfactants or penicillin. google.comrsc.org

Process Control: Critical parameters such as temperature, pH, and dissolved oxygen levels are carefully controlled to ensure optimal bacterial growth and glutamic acid production. The typical pH range is between 7.0 and 8.0. rsc.org

After the fermentation is complete, which typically takes 40-48 hours, the L-glutamic acid is recovered from the fermentation broth. rsc.org Downstream processing involves separating the bacterial cells, followed by purification of the glutamic acid, often through crystallization at its isoelectric point or by using ion-exchange chromatography. google.comrsc.org The purified L-glutamic acid is then neutralized with sodium hydroxide (B78521) to produce monosodium glutamate. biologydiscussion.com

The following table presents typical yields from the fermentation process as reported in a study using Corynebacterium glutamicum.

| Culture Condition | Glutamic Acid Yield (g/L) |

| C. glutamicum (initial) | 5.42 google.com |

| C. glutamicum with mixed culture (initial) | 7.96 google.com |

| C. glutamicum with 2% sodium alginate immobilization | 13.026 google.com |

| C. glutamicum with mixed culture and 2% sodium alginate immobilization | 16.026 google.com |

| Optimized medium with RSM | 16.36 google.com |

The continuous improvement of microbial strains through genetic engineering and the optimization of fermentation and recovery processes have led to significant increases in the yield and efficiency of monosodium glutamate production. Current time information in South Central Connecticut Planning Region, US.

Table of Compound Names

| IUPAC Name | Common Name | Other Names |

| sodium;2-amino-5-hydroxy-5-oxopentanoate | Monosodium glutamate | MSG, Sodium glutamate researchgate.netresearchgate.net |

| 2-aminopentanedioic acid | Glutamic acid | L-glutamic acid google.com |

| prop-2-enenitrile | Acrylonitrile | |

| 3-cyanopropanal | β-cyanopropionaldehyde | |

| Hydrochloric acid | ||

| Sodium hydroxide | ||

| Carbon monoxide | ||

| Hydrogen | ||

| Ammonia | ||

| Biotin | ||

| Penicillin | ||

| Urea | ||

| Glucose | ||

| Sucrose | ||

| Wheat gluten | ||

| Prozyme 6 |

Microbial Strains and Fermentation Parameters

The cornerstone of fermentative production of L-glutamic acid is the use of specific microbial strains capable of overproducing this amino acid. The pioneering and most widely used microorganism for this purpose is Corynebacterium glutamicum (initially named Micrococcus glutamicus). bepls.comgcwgandhinagar.com Other genera, including Brevibacterium, Microbacterium, and Arthrobacter, have also been employed. researchgate.net Wild-type strains of these gram-positive, non-motile bacteria are often used. gcwgandhinagar.com Researchers have also screened various lactic acid bacteria, with Lactococcus lactis HY7803 being identified as a notable producer. nih.gov

The success of the fermentation process hinges on the precise control of various parameters to maximize the yield of L-glutamic acid. Key factors include nutrient composition, temperature, pH, and aeration. gcwgandhinagar.comresearchgate.net

Key Fermentation Parameters:

Carbon Source: Glucose is a primary carbon source, often derived from starch from corn, cassava, or sugar cane. ut.ac.irvedantu.com Other carbohydrates like sucrose and maltodextrin (B1146171) have also been tested. ijstr.org

Nitrogen Source: Ammonia and urea are common nitrogen sources, crucial for the amination step in glutamate synthesis. gcwgandhinagar.comresearchgate.net

Biotin Concentration: Biotin is a critical growth factor for C. glutamicum. However, its concentration must be limited (e.g., 2-3 µg/L) to trigger the overproduction and excretion of glutamic acid. gcwgandhinagar.comresearchgate.net Optimal growth occurs at higher biotin levels, but this leads to the production of lactic acid instead. gcwgandhinagar.com

Temperature: The optimal temperature for fermentation is typically maintained between 30°C and 37°C. researchgate.netijstr.orgmdpi.com

pH: The pH of the fermentation broth is controlled to stay within the optimal range of 7.0 to 8.0. researchgate.net This is often managed by adding agents like gaseous ammonia or sodium hydroxide. researchgate.netgoogle.com

Aeration: A high degree of aeration is necessary for the metabolic activity of the microorganisms. gcwgandhinagar.com The optimal dissolved oxygen concentration is around 7 mg/L. researchgate.net

**Table 1: Optimized Fermentation Parameters for *Corynebacterium glutamicum***

| Parameter | Optimal Value/Range | Source(s) |

|---|---|---|

| Temperature | 30 - 37 °C | researchgate.netmdpi.com |

| pH | 7.0 - 8.0 | researchgate.net |

| Biotin | 2-3 µg/L (Limiting) | gcwgandhinagar.comresearchgate.net |

| Carbon Source | Glucose, Sucrose, Maltodextrin | ut.ac.irijstr.org |

| Nitrogen Source | Urea, Ammonia | gcwgandhinagar.comresearchgate.net |

| Dissolved Oxygen | ~7 mg/L | researchgate.net |

Advancements in Bioprocess Engineering for Enhanced Yields

Continuous efforts in bioprocess engineering have led to significant improvements in the efficiency and yield of L-glutamic acid production. These advancements focus on both strain improvement and process optimization.

Metabolic engineering has been instrumental in creating high-yielding strains. By modifying intracellular metabolic pathways, the carbon flux can be directed more efficiently towards L-glutamic acid synthesis. bepls.com For instance, enhancing the anaplerotic pathway from phosphoenolpyruvate (B93156) (PEP) to oxaloacetate is crucial for overproduction. bepls.com Recent strategies have involved assembling key enzymes (Ppc, Pyk, AceE) into a complex to improve catalytic efficiency and increase the titer of γ-poly-glutamic acid, a related polymer. acs.org

Mutation breeding is another key area of advancement. Techniques like Atmospheric and Room Temperature Plasma (ARTP) mutagenesis have been used to develop mutant strains of C. glutamicum with significantly enhanced production capabilities. mdpi.com One such study reported a mutant strain, P-45, which achieved a glutamic acid concentration of 147 g/L, an 81.5% increase compared to the parent strain. mdpi.com

Fed-batch fermentation is a widely adopted process strategy that allows for higher cell densities and product concentrations than simple batch fermentation. mdpi.comslideshare.net In this mode, nutrients are fed to the bioreactor periodically during the fermentation, which helps to maintain optimal conditions and overcome substrate limitations and inhibitions. mdpi.com This method has been shown to extend the production phase and significantly boost the final product yield. mdpi.com

Purification and Isolation Strategies in Fermentative Production

Once the fermentation is complete, the L-glutamic acid must be recovered from the broth, which contains bacterial cells, residual nutrients, and various byproducts. scielo.br The downstream processing typically involves several key steps.

The first step is the separation of the microbial biomass, usually achieved through centrifugation or filtration. bepls.comscielo.br The resulting clarified broth is then subjected to purification. The primary method for isolating L-glutamic acid is isoelectric point crystallization. bepls.com Glutamic acid has its lowest solubility at its isoelectric point (pI), which is approximately pH 3.2. scielo.br By acidifying the broth with a strong acid like hydrochloric acid, L-glutamic acid crystallizes and precipitates out of the solution. bepls.comorgsyn.org

Ion-exchange chromatography is another widely used technique for purification. scielo.brslideshare.net The fermentation broth, adjusted to an acidic pH (e.g., 1.8-2.0), is passed through a cation exchange resin column. scielo.br The positively charged glutamic acid binds to the resin, while other impurities are washed away. The purified glutamic acid is then eluted from the column, often by changing the pH. scielo.br

After isolation and purification, the L-glutamic acid is converted to its sodium salt, this compound. This is achieved through a neutralization reaction with a sodium source, such as sodium hydroxide or sodium carbonate. vedantu.comscispace.com The final product is then crystallized, dried, and packaged. vedantu.com

Table 2: Comparison of Purification Strategies

| Method | Principle | Key Steps | Source(s) |

|---|---|---|---|

| Isoelectric Crystallization | Minimum solubility at isoelectric point (pH ~3.2). | Acidification of broth with HCl, precipitation of crystals, filtration. | bepls.comscielo.brorgsyn.org |

| Ion-Exchange Chromatography | Reversible binding to a charged resin. | pH adjustment, adsorption onto cation exchange resin, elution. | scielo.brslideshare.net |

Custom Synthesis Techniques for Research Applications

While industrial production relies on fermentation, chemical synthesis methods are crucial for research applications, particularly for producing isotopically labeled or specific chiral forms of glutamic acid.

Isotope Labeling in Custom Synthesis

For metabolic studies, it is often necessary to trace the path of molecules through biological pathways. This is accomplished using isotope-labeled compounds. Glutamic acid can be synthesized with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). medchemexpress.com These "heavy" amino acids are chemically identical to their natural counterparts but can be detected and quantified by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The synthesis of these labeled compounds allows for detailed analysis of metabolic flux. nih.gov For example, L-Glutamic acid-13C₅,¹⁵N contains heavy isotopes at all five carbon positions and the nitrogen position. medchemexpress.com Researchers have developed sensitive MS methods capable of reporting all 32 possible glutamate ¹³C isotopomers from small tissue samples, providing a high-resolution view of metabolic pathways like the TCA cycle. nih.gov This allows for the discrimination between different metabolic routes that might otherwise be indistinguishable. nih.gov

Chiral Synthesis and Resolution Methods

Glutamic acid is a chiral molecule, existing as L- and D-enantiomers. wikipedia.org While the L-isomer is the form used in proteins and produced by fermentation, the D-isomer is also found in nature, for instance, in bacterial cell walls. wikipedia.org Chemical synthesis of glutamic acid, for example from acrylonitrile, typically results in a racemic (DL) mixture. bepls.comgoogle.com Therefore, for applications requiring a specific enantiomer (usually D-glutamic acid for research purposes), chiral synthesis or resolution methods are necessary.

One approach involves the chemical resolution of a racemic mixture. For instance, DL-ethyl glutamate can be reacted with a chiral resolving agent like L-2,3-dibenzoyltartaric acid. google.com This forms two diastereomeric salts that have different physical properties and can be separated. The desired D-glutamate salt can then be isolated and hydrolyzed to yield D-glutamic acid with high optical purity. google.com Another method involves starting with L-glutamic acid, converting it to an ester, racemizing it, and then using a resolving agent and subsequent hydrolysis and separation via a cation exchange resin column to isolate the D-glutamic acid. google.com

Chiral synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral starting materials or catalysts. For example, L-glutamic acid itself can be used as a chiral building block for the synthesis of more complex chiral molecules and polymers. researchgate.net

Biochemical and Metabolic Investigations of Sodium;2 Amino 5 Hydroxy 5 Oxopentanoate

Role in Glutamate (B1630785) Metabolism

Glutamate is a pivotal molecule at the crossroads of amino acid and carbohydrate metabolism. Its metabolic fate is diverse, primarily involving pathways of decarboxylation and amidation that lead to the formation of neuroactive compounds and key metabolic intermediates.

A primary metabolic route for glutamate is its irreversible α-decarboxylation to form gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. nih.govyoutube.comnih.gov This reaction is catalyzed by the enzyme Glutamic Acid Decarboxylase (GAD). nih.govwikipedia.orgyoutube.com The conversion involves the removal of a carboxyl group from glutamate, releasing carbon dioxide in the process. wikipedia.orgyoutube.com

This pathway is not only significant in vertebrates but is also utilized by various microorganisms, including lactic acid bacteria, for GABA production. nih.gov In these bacteria, the conversion of glutamate to GABA can be a mechanism to regulate intracellular pH. nih.gov Research has demonstrated the efficiency of this biotransformation, with certain strains of Lactobacillus brevis capable of converting monosodium glutamate to GABA with high yields. nih.govnih.gov For instance, one study achieved a conversion rate of 98.6% after 66 hours of fermentation in a medium containing 7% MSG. nih.gov

Another crucial metabolic pathway for glutamate is its conversion to glutamine through amidation. This reaction is catalyzed by the enzyme glutamine synthetase and involves the addition of an ammonium (B1175870) ion to glutamate, a process that requires energy in the form of ATP. nih.govyoutube.com

Glutamine is the most abundant amino acid in the bloodstream and serves multiple functions, including inter-organ nitrogen transport, being a precursor for nucleotide synthesis, and acting as a fuel source for rapidly dividing cells like enterocytes and lymphocytes. youtube.com The conversion of glutamate to glutamine is a key mechanism for ammonia (B1221849) detoxification in the brain, where excess ammonia is incorporated into glutamine. nih.gov Studies in rats have shown that chronic supplementation with MSG can promote glutamine synthesis, leading to a specific increase in plasma glutamine concentration. nih.govimrpress.com This is accompanied by a corresponding decrease in the activity of intestinal glutaminase (B10826351), the enzyme that breaks down glutamine into glutamate and ammonia. nih.govimrpress.com

Enzymatic Interactions and Co-factor Dependencies

The metabolic transformations of glutamate are dependent on specific enzymes and the presence of essential co-factors. These interactions ensure the efficient catalysis of reactions central to amino acid metabolism and neurotransmitter synthesis.

Pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6, is an indispensable coenzyme for a vast array of enzymatic reactions in amino acid metabolism. wikipedia.orgquora.comyoutube.com It plays a critical role in transamination, decarboxylation, and deamination reactions. wikipedia.orgyoutube.com PLP's versatility stems from its aldehyde group, which forms a Schiff base linkage with an amino group on the enzyme, and subsequently with the amino acid substrate. wikipedia.orgdrugbank.com This covalent binding allows PLP to act as an electrophilic catalyst, stabilizing reaction intermediates. wikipedia.org In the context of glutamate metabolism, PLP is essential for the function of both Glutamic Acid Decarboxylase (GAD) and glutamate transaminases. nih.govwikipedia.orgyoutube.com

Glutamic Acid Decarboxylase (GAD) is the rate-limiting, PLP-dependent enzyme responsible for synthesizing GABA from glutamate. nih.govnih.govwikipedia.org In mammals, GAD exists in two primary isoforms, GAD65 and GAD67, which are encoded by different genes and have distinct cellular locations and regulatory mechanisms. wikipedia.orgyoutube.com GAD67 is distributed throughout the neuron and is thought to synthesize GABA for general metabolic functions, while GAD65 is concentrated at nerve terminals, synthesizing GABA specifically for neurotransmission. youtube.com The activity of GAD is crucial for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. youtube.comnih.gov

Glutamate Transaminases , also known as aminotransferases, are PLP-dependent enzymes that catalyze the transfer of an amino group from glutamate to an α-keto acid. wikipedia.orgyoutube.com This reaction produces α-ketoglutarate (a key intermediate in the citric acid cycle) and a new amino acid. Two prominent examples are:

Glutamate-Oxaloacetate Transaminase (GOT) , also called Aspartate Aminotransferase (AST), which transfers the amino group from glutamate to oxaloacetate, forming aspartate and α-ketoglutarate. nih.govnih.gov

Glutamate-Pyruvate Transaminase (GPT) , also known as Alanine (B10760859) Aminotransferase (ALT), which transfers the amino group from glutamate to pyruvate (B1213749), yielding alanine and α-ketoglutarate. sigmaaldrich.com

These transamination reactions are fully reversible and provide a critical link between amino acid metabolism and carbohydrate metabolism through the citric acid cycle. youtube.comnih.gov

Interactive Data Table: Key Enzymes in Glutamate Metabolism

| Enzyme | Abbreviation | Reaction Catalyzed | Co-factor | Metabolic Pathway |

|---|---|---|---|---|

| Glutamic Acid Decarboxylase | GAD | Glutamate → GABA + CO₂ | Pyridoxal Phosphate (PLP) | GABA Synthesis |

| Glutamine Synthetase | GS | Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi | Mg²⁺ or Mn²⁺ | Glutamine Synthesis / Ammonia Detoxification |

| Glutamate-Oxaloacetate Transaminase | GOT / AST | Glutamate + Oxaloacetate ⇌ α-Ketoglutarate + Aspartate | Pyridoxal Phosphate (PLP) | Amino Acid Metabolism / TCA Cycle |

| Glutamate-Pyruvate Transaminase | GPT / ALT | Glutamate + Pyruvate ⇌ α-Ketoglutarate + Alanine | Pyridoxal Phosphate (PLP) | Amino Acid Metabolism / TCA Cycle |

| Glutamate Dehydrogenase | GDH | Glutamate + NAD(P)⁺ ⇌ α-Ketoglutarate + NH₄⁺ + NAD(P)H | NAD⁺/NADP⁺ | Amino Acid Catabolism / Anaplerosis |

Intermediary Metabolism Studies

Glutamate is a central hub in intermediary metabolism, connecting major metabolic pathways. Upon absorption, it is extensively metabolized within the gut. quora.comyoutube.com Enterocytes, the cells lining the small intestine, use glutamate as a primary respiratory fuel, catabolizing it to produce energy. youtube.com

The carbon skeleton of glutamate can enter the Tricarboxylic Acid (TCA) cycle, a fundamental energy-producing pathway, after being converted to α-ketoglutarate. nih.gov This conversion can occur via transamination (catalyzed by glutamate transaminases) or oxidative deamination (catalyzed by glutamate dehydrogenase). nih.govnih.gov The entry of α-ketoglutarate into the TCA cycle is an anaplerotic reaction, meaning it replenishes the cycle's intermediates. Studies have shown that in certain conditions, such as in hepatocytes treated with palmitate, anaplerotic flux from glutamine and glutamate to α-ketoglutarate is enhanced, which in turn fuels the TCA cycle. nih.govnih.gov

Furthermore, studies administering MSG to mice have observed shifts in carbohydrate metabolism. nih.gov For instance, significant increases in blood pyruvate and glucose were noted, while liver glycogen (B147801) decreased, suggesting that glutamate metabolism can influence lipogenesis pathways. nih.gov

Interactive Data Table: Research Findings on Glutamate Metabolism

| Study Focus | Organism/Model | Key Findings | Reference |

|---|---|---|---|

| GABA Production | Lactobacillus brevis | Two-step cellular bioconversion of MSG yielded approximately 61 g/L of GABA. | nih.gov |

| Glutamine Metabolism | Adult Rats | Chronic MSG supplementation led to increased plasma glutamine concentration and decreased intestinal glutaminase activity. | nih.govimrpress.com |

| Lipotoxicity and Anaplerosis | Rat Hepatocytes | Increased anaplerosis from glutamine/glutamate to α-ketoglutarate fueled elevations in Citric Acid Cycle (CAC) flux. | nih.govnih.gov |

| Carbohydrate Metabolism | Male Mice | MSG administration shifted carbohydrate metabolism towards lipogenesis, increasing blood glucose and pyruvate. | nih.gov |

| GABA Bioconversion | Engineered E. coli | Co-overexpression of GAD (gadB) and a glutamate/GABA antiporter (gadC) resulted in a GABA yield of 89.5% from MSG. | researchgate.net |

Research on Glutamate Clearance Mechanisms in Biological Systems

Glutamate, a primary excitatory neurotransmitter, must be efficiently cleared from the extracellular space to prevent excitotoxicity and ensure proper synaptic function. nih.govnih.gov The clearance of glutamate is a critical process, and research has identified several key mechanisms involved.

Astrocytes, a type of glial cell in the central nervous system (CNS), play a central role in glutamate homeostasis. nih.govnih.gov They are responsible for the uptake of the majority of synaptically released glutamate. nih.gov This process is mediated by high-affinity excitatory amino acid transporters (EAATs) located on the astrocyte membrane. nih.govyoutube.com The two primary isoforms involved in this clearance are EAAT1 and EAAT2. nih.gov

Once inside the astrocytes, glutamate is converted into glutamine by the enzyme glutamine synthetase. youtube.com This glutamine is then transported back to the neurons. youtube.com Inside the neurons, glutamine is converted back into glutamate, a process known as the glutamate-glutamine cycle. youtube.com This cycle is essential for replenishing the neurotransmitter pool of glutamate in neurons while keeping extracellular glutamate concentrations low. youtube.com

Recent research has also highlighted the role of gap junctions in regulating glutamate clearance. Gap junctions are channels that allow direct communication between adjacent cells. wikipedia.org Specifically, the protein connexin 30 (Cx30), a component of gap junctions, has been shown to control the positioning of astrocyte processes around synapses. wikipedia.org This regulation affects the efficiency of glutamate clearance from the synaptic cleft, thereby influencing synaptic strength and plasticity. wikipedia.org

The table below outlines the key components involved in glutamate clearance.

| Component | Function | Location |

| Astrocytes | Primary cells for glutamate uptake from the synapse. nih.gov | Central Nervous System |

| Excitatory Amino Acid Transporters (EAATs) | Proteins that transport glutamate into astrocytes. nih.govyoutube.com | Astrocyte cell membrane |

| Glutamine Synthetase | Enzyme that converts glutamate to glutamine within astrocytes. youtube.com | Astrocytes |

| Glutamate-Glutamine Cycle | The process of glutamate uptake, conversion to glutamine, and transport back to neurons. youtube.com | Between astrocytes and neurons |

| Connexin 30 (Cx30) | A gap junction protein that regulates the access of astrocytes to the synapse, influencing clearance efficiency. wikipedia.org | Gap junctions between astrocytes |

Applications in Biomolecular Research

Sodium;2-amino-5-hydroxy-5-oxopentanoate (MSG) is utilized in biomolecular research primarily as a tool to induce specific physiological or pathological states in experimental models. This allows for the detailed study of various biological processes and disease mechanisms.

One of the significant applications of MSG is in the field of neurodegenerative disease research. It is used to create animal models that exhibit features of Alzheimer's disease. nih.gov By administering MSG, researchers can induce neuronal damage, cognitive decline, and the formation of protein aggregates, which are hallmarks of the disease. nih.govnih.gov This allows for the investigation of the underlying molecular pathways of neurodegeneration and the testing of potential therapeutic interventions. nih.gov

In the realm of metabolic research, MSG is used to induce models of obesity and type 2 diabetes. consensus.appnih.gov Studies have shown that MSG can lead to insulin (B600854) resistance and altered glucose metabolism. nih.gov For instance, research has demonstrated that high levels of glutamate can increase the expression of proteins associated with endoplasmic reticulum stress and gluconeogenesis in liver cells, contributing to insulin resistance. nih.gov These MSG-induced models are valuable for understanding the link between glutamate metabolism and metabolic disorders.

Furthermore, MSG is employed in biophysical studies to investigate the process of protein aggregation. nih.gov Research has shown that MSG can enhance the aggregation of proteins like bovine serum albumin. nih.gov This is relevant to a number of neurological diseases that are characterized by the misfolding and aggregation of proteins. nih.gov By using MSG to modulate protein aggregation in vitro, scientists can gain insights into the fundamental mechanisms of these diseases. nih.gov

The table below summarizes the applications of this compound in biomolecular research.

| Research Area | Application of this compound | Key Findings |

| Neurodegenerative Disease | Induction of Alzheimer's-like pathology in animal models. nih.gov | MSG can cause neuronal damage, memory impairment, and protein aggregation, mimicking aspects of Alzheimer's disease. nih.govnih.gov |

| Metabolic Disorders | Creation of experimental models for obesity and type 2 diabetes. consensus.appnih.gov | High glutamate levels are associated with insulin resistance and can induce metabolic changes characteristic of diabetes. nih.gov |

| Biophysics | Investigation of protein aggregation mechanisms. nih.gov | MSG can promote the aggregation of proteins, providing a model system to study the molecular basis of diseases involving protein misfolding. nih.gov |

Analytical and Spectroscopic Characterization Techniques for Sodium;2 Amino 5 Hydroxy 5 Oxopentanoate in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of monosodium glutamate (B1630785), offering deep insights into its molecular framework and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure and molecular dynamics of monosodium glutamate.

¹H NMR: Proton NMR (¹H NMR) is used for the basic structural confirmation of the molecule. The spectrum provides information on the chemical environment of the hydrogen atoms within the glutamate molecule. A reference spectrum for L-(+)-Sodium glutamate is available for comparative analysis. chemicalbook.com

Biomolecular NMR: More advanced NMR techniques provide deeper structural insights. High-resolution solid-state ¹⁷O NMR, for instance, has been instrumental in studying the multiple oxygen sites in monosodium L-glutamate monohydrate. rsc.org A combination of high magnetic fields (14.1 T), double rotation (DOR), and three-quantum magic angle spinning (3Q MAS) NMR has successfully resolved the signals from five distinct oxygen sites in L-MSG, which were otherwise indistinguishable using standard MAS techniques. ox.ac.uk This level of resolution allows for the precise determination of NMR parameters like chemical shift anisotropy and electric-field gradient, which are crucial for refining crystal structure data and understanding hydrogen bonding networks. rsc.orgox.ac.uk NMR-based metabolomic studies have also been conducted to observe metabolic changes in response to MSG consumption, identifying shifts in the levels of various compounds in the liver and kidneys. nih.gov

| NMR Technique | Application for MSG Analysis | Key Research Findings | Citations |

| ¹H NMR | Structural confirmation | Provides characteristic proton signals for the glutamate molecule. | chemicalbook.com |

| ¹⁷O Solid-State NMR | Structural elucidation of oxygen environments | Resolved 5 distinct oxygen sites in L-MSG monohydrate using DOR and 3Q MAS techniques. | rsc.orgox.ac.uk |

| Biomolecular NMR | Metabolomic studies | Identified significant changes in liver and kidney metabolites (e.g., glucose, leucine, valine, trimethylamine) in rats after MSG consumption. | nih.gov |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups and fingerprinting monosodium glutamate.

Infrared (IR) Spectroscopy: Mid-infrared (MIR) and near-infrared (NIR) spectroscopy are used for both qualitative and quantitative analysis of MSG. csbe-scgab.caresearchgate.net Studies have demonstrated the feasibility of using MIR spectroscopy to detect MSG concentrations in aqueous solutions by developing predictive models based on spectral data. csbe-scgab.ca Fourier Transform Infrared (FTIR) spectroscopy is frequently used to identify MSG in complex matrices like food seasonings by observing its characteristic absorbance patterns. researchgate.net The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for monosodium glutamate monohydrate, which serves as a standard for identification. nist.gov

Raman Spectroscopy: Raman spectroscopy provides detailed vibrational information and can be used to detect MSG even in complex biological systems. nih.gov Research has successfully identified specific vibrational fingerprints for MSG, with key peaks observed at approximately 1369 cm⁻¹ and 1422 cm⁻¹. nih.govresearchgate.net A comprehensive analysis of the Raman spectrum of MSG has identified numerous characteristic vibrational bands across a wide range of wavenumbers (382 cm⁻¹ to 1434 cm⁻¹). qascf.comresearchgate.net Furthermore, Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to differentiate between the anhydrous and monohydrate crystalline forms of MSG by analyzing the symmetric bending modes of the amino group and the stretching modes of the carboxy moiety. researchgate.net

| Technique | Application | Characteristic Bands/Findings | Citations |

| Mid-Infrared (MIR) Spectroscopy | Quantitative analysis | Feasible for detecting MSG concentration in solutions; prediction models established. | csbe-scgab.ca |

| Near-Infrared (NIR) Spectroscopy | Identification and authentication | Used to identify and authenticate different commercial species of MSG. | researchgate.net |

| Fourier Transform Infrared (FTIR) | Identification in mixtures | Identifies MSG in complex food seasonings based on its unique absorbance pattern. | researchgate.net |

| Raman Spectroscopy | Detection and structural analysis | Detects vibrational fingerprints at ~1369 cm⁻¹ and 1422 cm⁻¹. A full spectrum shows significant bands at 382, 441, 500, 603, 665, 858, 1342, 1402, and 1434 cm⁻¹. | nih.govresearchgate.netqascf.comresearchgate.net |

| Raman and SERS | Differentiation of forms | Differentiates between anhydrous and monohydrate forms of MSG based on amino and carboxy group vibrations. | researchgate.net |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and robust method for the quantification of monosodium glutamate. nih.gov This technique is widely applied in food analysis to determine the concentration of free glutamic acid. nih.govsigmaaldrich.cn The methodology involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and accuracy. vibgyorpublishers.org For example, the fragmentation of the precursor ion m/z 148.08 into product ions such as m/z 131 and m/z 85.2 is often used for confirmation. vibgyorpublishers.org LC-MS/MS methods for MSG are noted for their high sensitivity, achieving very low limits of detection (LOD) and quantification (LOQ), often in the µg/kg range. nih.gov

| Technique | Application | Key Methodological Details | Citations |

| LC-MS/MS | Quantification in food | Uses multiple reaction monitoring (MRM) for high selectivity and sensitivity. | qascf.comnih.govvibgyorpublishers.org |

| LC-MS/MS | Ionization and Transition | Electrospray Ionization (ESI) in positive mode is common. Key ion transition: m/z 148.08 → 131 and m/z 148.08 → 85.2. | vibgyorpublishers.org |

| LC-MS/MS | Performance | Achieves very low limits of detection (LOD) and quantification (LOQ) (1.0 µg/kg and 5.0 µg/kg, respectively, in one study). | nih.gov |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating MSG from complex mixtures, assessing its purity, and analyzing its isomers, as only the L-isomer possesses the characteristic umami flavor. akjournals.com

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of monosodium glutamate. akjournals.comaurigaresearch.com Since glutamate lacks a strong chromophore for direct UV detection, a pre-column or post-column derivatization step is typically required. researchgate.netaqa.org.ar Common derivatizing agents include o-phthaldialdehyde (OPA) and 1-Fluoro-2,4-dinitrobenzene (DNFB). oup.commoca.net.uajcsp.org.pk

The separation is most often achieved using a reversed-phase C18 column. oup.comjcsp.org.pk Mobile phases vary depending on the derivatization agent and desired separation, with common systems including mixtures of phosphate (B84403) buffer and methanol (B129727) or acetonitrile (B52724) and aqueous acetic acid. aqa.org.aroup.com Detection is typically performed with a UV or diode array detector (DAD) at wavelengths specific to the derivatized product, such as 254 nm for the DNFB derivative. aqa.org.aroup.comjcsp.org.pk These methods are validated for linearity, accuracy, and precision, with reported recoveries often exceeding 90%. nih.gov

| Parameter | Example 1 | Example 2 | Example 3 |

| Derivatization Agent | o-phthaldialdehyde (OPA) | Dinitrofluorobenzene (DNFB) | Dinitrophenyl reagent |

| Column | C18 (150 mm × 4.6 mm, 2.7 μm) | C18 | Not specified |

| Mobile Phase | 10 mM phosphate buffer (pH 5.90) and methanol (75:25, v/v) | Methanol:water (1:1) | 25% acetonitrile – 75% glacial acetic acid 1% (v/v) |

| Detection | UV/Diode Array | UV at 254 nm | UV at 254 nm |

| Linearity Range | 1–50 µg/mL | 125–500 µg/mL | Not specified |

| Retention Time | Not specified | ~8.6 min | ~9.2 min |

| Citations | oup.com | jcsp.org.pk | aqa.org.ar |

Gas Chromatography (GC) is less common than HPLC for MSG analysis because amino acids are not sufficiently volatile for direct injection. akjournals.com Therefore, a derivatization step is mandatory to convert the non-volatile MSG into a thermally stable and volatile compound. nih.gov

A reported GC procedure involves extracting MSG from a sample, followed by a cleanup step using a QAE Sephadex A-25 column. nih.gov The eluted MSG is then evaporated to dryness and reacted with a derivatizing agent such as dimethylformamide(DMF)-dimethylacetal. nih.gov The resulting derivative is analyzed by a gas chromatograph equipped with a flame ionization detector (FID). nih.gov Studies using this methodology have demonstrated good recovery rates, ranging from 92.8% to 100%. nih.gov

Solid State Characterization Methods

The investigation of sodium;2-amino-5-hydroxy-5-oxopentanoate in its solid form provides crucial insights into its crystalline structure, molecular arrangement, and physical properties. Various analytical techniques are employed for this purpose.

At room temperature, monosodium glutamate typically exists as a white, odorless crystalline solid. byjus.comvedantu.com It is highly soluble in water and crystallizes from aqueous solutions as a monohydrate in the form of rhombic prisms. vedantu.comturito.com The solid-state structure of MSG monohydrate has been characterized using single-crystal X-ray diffraction. It crystallizes in the orthorhombic P2₁2₁2₁ space group. rsc.org The crystal packing can be described as a three-dimensional coordination network. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, offers detailed information about the molecular vibrations within the solid structure of monosodium glutamate. These techniques are sensitive to the chemical bonds and functional groups present in the molecule, allowing for its identification and structural elucidation. ubbcluj.ro

Raman spectroscopy has been effectively used to characterize monosodium glutamate, with distinct and specific bands that differentiate it from other compounds. qascf.com Studies have identified numerous significant vibrational bands for MSG. For instance, the strong band at 1402 cm⁻¹ is attributed to the symmetrical stretching vibrations of the COO⁻ group, while bands between 1161 cm⁻¹ and 1342 cm⁻¹ are associated with CH₂ deformation vibrations. qascf.com The differentiation between the anhydrous and monohydrate forms of MSG is also possible through a complete vibrational assignment of their Raman spectra, aided by density functional theory (DFT) calculations. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the local atomic environment in crystalline and amorphous solids. For monosodium glutamate, high-resolution ¹⁷O ssNMR has been particularly insightful. rsc.org Due to the low natural abundance of the ¹⁷O isotope, enrichment is necessary for these studies. researchgate.net Techniques such as double rotation (DOR) and multiple-quantum magic-angle spinning (MQMAS) have been employed to resolve the eight distinct oxygen sites within monosodium glutamate monohydrate, even though their chemical shifts fall within a narrow range. rsc.org This high-resolution data allows for the determination of NMR parameters like chemical shift anisotropy and electric-field gradient, which can be compared with quantum chemical calculations to refine the crystal structure, including the positions of hydrogen atoms. ox.ac.ukrsc.org

Thermal Analysis

The thermal behavior of solid monosodium glutamate monohydrate has been investigated through thermoanalytical measurements. These studies reveal that the dehydration of MSG monohydrate occurs in two distinct mass-loss steps: the initial elimination of crystalline water, followed by intramolecular dehydration. rsc.org These processes are accompanied by liquefaction, where the solid reactant is covered by a liquid surface layer during the dehydration of crystalline water, and the subsequent intramolecular dehydration proceeds in the liquid phase. rsc.org

Table 1: Solid-State Characterization Data for Monosodium Glutamate Monohydrate

| Property | Value/Description | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P2₁2₁2₁ | rsc.org |

| Appearance | White crystalline powder | byjus.comnih.gov |

| Raman Bands (cm⁻¹) | 382, 441, 478, 500, 529, 603, 665, 740, 775, 792, 808, 858, 877, 925, 943, 1003, 1041, 1056, 1076, 1097, 1124, 1142, 1161, 1193, 1284, 1293, 1318, 1342, 1353, 1402, 1434 | qascf.comresearchgate.net |

| Melting Point | Decomposes at 232 °C | byjus.comvedantu.com |

Isotope Labeling in Analytical Research (e.g., ¹³C₅-labeled compounds)

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and to distinguish between different sources of a substance. In the context of this compound research, stable isotopes such as ¹³C and ¹⁵N are particularly valuable. nih.govcreative-proteomics.com

The use of stable isotope-labeled compounds, such as ¹³C₅-labeled monosodium glutamate, is crucial in various research applications, including biomolecular NMR, metabolism studies, and metabolomics. isotope.com These labeled compounds allow researchers to follow the pathways of glutamate in biological systems with high precision using techniques like mass spectrometry (MS). nih.gov

One significant application of isotope analysis is in food science, specifically in distinguishing between glutamic acid that is naturally present in foodstuffs and that which has been added as a seasoning in the form of MSG. nih.gov By measuring the stable carbon (¹³C) and nitrogen (¹⁵N) isotope ratios, it is possible to differentiate between these two sources. nih.govresearchgate.net This method relies on the fact that the isotopic composition of glutamic acid can vary depending on its origin and production method. For instance, seasoning MSG has been observed to have a lower δ¹⁵N value compared to glutamic acid found naturally in many foods. nih.gov

Statistical methods like canonical discriminant analysis can be applied to the stable isotope ratio data to achieve a high degree of accuracy in distinguishing between endogenous and exogenous glutamate. nih.govdoaj.org This analytical approach is instrumental in verifying the authenticity of food products that are marketed as having no added MSG. researchgate.net

The analysis typically involves sophisticated instrumentation, such as an elemental analyzer coupled with an isotope-ratio mass spectrometer (EA/IRMS) for δ¹³C measurements and gas chromatography/combustion/IRMS (GC/C/IRMS) for δ¹⁵N measurements after appropriate sample purification and derivatization. researchgate.net

Table 2: Applications of Isotope Labeling in this compound Research

| Application Area | Isotope(s) Used | Analytical Technique(s) | Research Focus | Source(s) |

|---|---|---|---|---|

| Metabolomics & Fluxomics | ¹³C, ¹⁵N | Mass Spectrometry (MS), NMR | Tracing metabolic pathways, measuring metabolic fluxes. | nih.govcreative-proteomics.com |

| Food Authenticity | ¹³C, ¹⁵N | EA/IRMS, GC/C/IRMS | Distinguishing between natural and added MSG in food products. | nih.govresearchgate.netresearchgate.net |

| Biomolecular NMR | ¹³C₅ | NMR Spectroscopy | Structural and dynamic studies of biomolecules. | isotope.com |

Applications in Chemical and Biochemical Research

Utilization as a Laboratory Reagent and Intermediate

Sodium;2-amino-5-hydroxy-5-oxopentanoate is a standard laboratory chemical available from various scientific supply companies. google.com Its utility as a reagent extends to bioproduction processes, where it is a crucial component in cell culture media. lohmann-minerals.com In this context, it serves as an essential nutrient, particularly for mammalian cell lines used in the production of biopharmaceuticals. lohmann-minerals.com The compound provides a source of nitrogen and carbon, supporting stable and efficient cell growth and helping to maintain the pH of the culture medium. lohmann-minerals.com Furthermore, in recombinant protein expression systems, the addition of monosodium glutamate (B1630785) to the growth medium can enhance the yield and quality of the target proteins. lohmann-minerals.com

As an intermediate, the parent compound, glutamic acid, is readily derived from monosodium glutamate through acidification. This provides a cost-effective and accessible starting material for further chemical transformations. sciencemadness.org

Role in the Synthesis of Related Chemical Entities

The conversion of glutamic acid into other valuable chemical entities is a well-established practice in synthetic chemistry. A primary example is the synthesis of pyroglutamic acid (5-oxoproline), a five-membered lactam derivative. thieme-connect.dewikipedia.org This transformation is typically achieved by heating glutamic acid, which can be sourced from monosodium glutamate, causing an intramolecular cyclization with the elimination of a water molecule. sciencemadness.orgthieme-connect.dewikipedia.org The process can be performed by heating glutamic acid at temperatures between 145-220°C. sciencemadness.org Pyroglutamic acid itself is a versatile building block in asymmetric synthesis and has biological significance, as it can cross the blood-brain barrier. thieme-connect.de

Applications in Drug Discovery and Development as a Research Tool

The unique structure of glutamic acid, possessing two carboxylic acid groups and a chiral center, makes it and its sodium salt valuable in the field of drug discovery and development.

Use as a Building Block in Complex Molecule Synthesis

Both L-glutamic acid (the naturally occurring form) and its enantiomer, D-glutamic acid, are considered versatile chiral building blocks for the enantioselective synthesis of complex molecules. sciengine.comnih.govacs.org Their utility stems from their ready availability and the presence of multiple functional groups that can be selectively modified. acs.orgresearchgate.net

Researchers have utilized glutamic acid-derived building blocks in the total synthesis of various natural products, including awajanomycin (B1258700) and swainsonine. sciengine.com It also serves as a precursor for constructing complex molecular skeletons and other useful structural units. sciengine.com For instance, L-glutamic acid and L-alanine have been used as sources of chirality to synthesize precursors for AABB-type stereoregular polyamides. researchgate.net The process involves converting the amino acids into derivatives that can then be condensed to form the desired polymer building block. researchgate.net

Analytical Services in Pharmaceutical Research

The quantification of this compound is pertinent in both food and pharmaceutical industries, necessitating reliable analytical methods. nih.gov These methods are crucial for quality control and ensuring products meet regulatory standards. A variety of analytical techniques are employed for its detection and quantification. aurigaresearch.com

High-Performance Liquid Chromatography (HPLC) is one of the most widely used methods for the analysis of this compound. aurigaresearch.com Another common technique is High-Performance Thin-Layer Chromatography (HPTLC), which offers a simple and rapid method for its estimation. youtube.com In one HPTLC method, quantification is achieved after derivatizing the compound with ninhydrin (B49086) solution and scanning the resulting spots densitometrically. youtube.com Spectrofluorometric methods have also been developed, offering high sensitivity and an environmentally friendly approach. google.com One such method is based on the ligand exchange reaction between the compound and iron (III) salicylate, which "turns on" a fluorescent response. google.com

| Analytical Method | Principle | Common Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase, often requiring derivatization for UV detection. | Quantification in food and pharmaceutical samples. aurigaresearch.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography followed by post-chromatographic derivatization (e.g., with ninhydrin) and densitometric scanning. | Estimation in food products. youtube.com |

| Spectrofluorometry | Measurement of fluorescence following a chemical reaction (e.g., ligand exchange) that produces a fluorescent product. | Sensitive determination in food preparations like instant noodles. google.com |

| Potentiometric Titration | A chemical analysis method based on titration. | Analysis in foodstuffs. aurigaresearch.com |

Research on Chemoreception and Taste Mechanisms

This compound is central to the scientific understanding of umami, the fifth basic taste. turito.com It serves as the prototypical stimulus for umami taste in research. nih.gov

Molecular Basis of Umami Taste Perception

The savory taste of umami is initiated when this compound binds to specific G protein-coupled receptors (GPCRs) on the tongue. sciengine.com The primary receptor for umami taste is a heterodimer of the T1R1 and T1R3 taste receptors (TAS1R1/TAS1R3). sciengine.com The T1R1 component is essential for mediating the umami taste. sciengine.com

In addition to the T1R1/T1R3 receptor, certain metabotropic glutamate receptors (mGluRs), specifically mGluR4 and mGluR1, which are also found in the brain, are expressed in taste buds and contribute to umami taste perception. sciengine.com Research using reverse transcriptase-PCR and in situ hybridization has confirmed the localization of mGluR4 to taste bud cells. thieme-connect.de

A key characteristic of umami taste is its synergistic enhancement by 5'-ribonucleotides, such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.gov These ribonucleotides also bind to the T1R1/T1R3 receptor, but at a different site, which stabilizes the receptor in its active conformation, thereby amplifying the taste signal from the glutamate molecule. sciengine.com The structural integrity of the this compound molecule is crucial for its taste function. Chemical modifications like acetylation or esterification result in a loss of the umami taste. sciengine.com

| Receptor | Type | Role in Umami Perception |

|---|---|---|

| T1R1/T1R3 (TAS1R1/TAS1R3) | G protein-coupled receptor (heterodimer) | Considered the predominant umami taste receptor; binds glutamate and is allosterically modulated by 5'-ribonucleotides. sciengine.com |

| mGluR4 | Metabotropic glutamate receptor (GPCR) | Expressed in taste buds and contributes to glutamate taste transduction. thieme-connect.desciengine.com |

| mGluR1 | Metabotropic glutamate receptor (GPCR) | Also identified in taste buds and involved in umami detection. sciengine.com |

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, has been utilized to investigate the cellular and systemic effects of this compound administration. nih.govplos.org Mass spectrometry-based proteomics provides a powerful tool for identifying and quantifying thousands of proteins in biological samples, offering insights into protein function, dynamics, and their role in physiological processes. researchgate.net

A key application has been in studying the impact of chronic MSG intake on organ systems. In one study, proteomic analysis was performed on the kidneys of rats that received MSG in their drinking water for nine months. nih.govplos.orgnih.gov Using 2-D gel electrophoresis and liquid chromatography-mass spectrometry (LC-MS), researchers identified statistically significant changes in the expression of several renal proteins. nih.govplos.org The differential analysis revealed 157 protein spots that were altered, with 71 being higher and 86 being lower in the MSG-treated group compared to the control group. nih.govplos.orgnih.gov The identified proteins were primarily associated with metabolism and oxidative stress, providing molecular clues into the renal handling of and response to chronic glutamate exposure. nih.govplos.org

Another area of research involves the direct interaction of MSG with proteins. Biophysical studies have explored the role of MSG in protein aggregation. nih.gov Research using techniques such as circular dichroism (CD) and isothermal titration calorimetry (ITC) found that MSG can enhance the aggregation of bovine serum albumin (BSA) through a nucleation-dependent polymerization mechanism and can induce unfolding of the protein's secondary structure. nih.gov These findings link a dietary component to the fundamental process of protein aggregation, a subject of interest in various fields of health research. nih.gov

| Identified Protein | Observed Change | Primary Function/Pathway |

|---|---|---|

| Glutathione S-transferase class-pi (GSTP) | Decreased | Oxidative stress response, detoxification |

| Heat shock cognate 71 kDa | Decreased | Protein folding, stress response |

| Phosphoserine phosphatase | Decreased | Amino acid metabolism (serine biosynthesis) |

| Phosphoglycerate kinase (PGK) | Decreased | Glycolysis, energy metabolism |

| Cytosolic glycerol-3-phosphate dehydrogenase | Decreased | Glycolysis, lipid metabolism |

| 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) | Increased | Amino acid metabolism (tryptophan catabolism) |

| α-ketoglutarate dehydrogenase (KGDH) | Increased | Tricarboxylic acid (TCA) cycle, energy metabolism |

| Succinyl-CoA ligase (Suclg2) | Increased | Tricarboxylic acid (TCA) cycle, energy metabolism |

Applications in Metabolomics Research

Metabolomics studies, which analyze the profiles of small-molecule metabolites in biological systems, have been applied to understand the metabolic impact of this compound. nih.govnih.gov Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can detect and quantify a wide range of metabolites in tissues and biofluids, revealing alterations in metabolic pathways. nih.govnih.gov

Studies in animal models have identified distinct metabolic shifts following MSG consumption. An NMR-based metabolomic analysis of urine from mice with MSG-induced obesity revealed altered metabolism of nicotinamide (B372718) and polyamines, as well as changes in the levels of citrate, succinate, and acetate. nih.gov Another study in rats found that MSG intake led to significant changes in liver and kidney metabolites. nih.gov In the liver, levels of glucose, pyridoxine, and several amino acids (leucine, isoleucine, valine, alanine) were altered. nih.gov In the kidneys, a notable finding was an increase in trimethylamine (B31210) (TMA) and a decrease in pyridoxine. nih.gov

This increase in renal TMA was correlated with changes in the gut microbiome, specifically an increase in Firmicutes, a phylum of bacteria associated with TMA metabolism. nih.govmdpi.com This suggests a potential link between dietary MSG, gut microbiota activity, and host metabolism, particularly concerning metabolites like TMA and its derivative trimethylamine-N-oxide (TMAO). nih.gov

Metabolomic studies on suckling piglets also showed that oral MSG administration plays a role in the metabolism of sugars, fats, and proteins (amino acids), affecting serum levels of citrate, trimethylamine, and unsaturated fats. nih.govresearchgate.net These applications demonstrate the utility of metabolomics in generating hypotheses about the systemic biochemical effects of dietary components like MSG. nih.govnih.gov

| Biological Sample | Metabolite | Observed Change | Associated Pathway/Process | Source |

|---|---|---|---|---|

| Rat Liver | Glucose, Leucine, Isoleucine, Valine, Alanine (B10760859) | Altered | Energy & Amino Acid Metabolism | nih.govresearchgate.net |

| Rat Kidney | Trimethylamine (TMA) | Increased | Gut Microbiome Metabolism | nih.govresearchgate.net |

| Rat Kidney | Pyridoxine | Decreased | Vitamin B6 Metabolism | nih.govresearchgate.net |

| Mouse Urine | Citrate, Succinate, Acetate | Altered | Energy Metabolism (TCA Cycle) | nih.gov |

| Mouse Urine | Phenylacetylglycine, Allantoin | Increased | Gut Microbiome, Purine (B94841) Metabolism | nih.gov |

| Piglet Serum | Citrate | Decreased | Energy Metabolism (TCA Cycle) | nih.govresearchgate.net |

| Piglet Serum | Unsaturated Fat | Decreased | Lipid Metabolism | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Biocatalytic Transformations

The production of sodium;2-amino-5-hydroxy-5-oxopentanoate has evolved significantly from its early reliance on the hydrolysis of vegetable proteins. wikipedia.org While chemical synthesis from acrylonitrile (B1666552) was explored in the mid-20th century, the current industry standard is bacterial fermentation, a more sustainable and efficient biocatalytic process. wikipedia.org

Future research is heavily invested in the metabolic engineering of microorganisms, particularly Corynebacterium glutamicum, to optimize L-glutamic acid production. nih.govnih.govresearchgate.net Scientists are employing systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, to enhance the efficiency of these microbial factories. researchgate.net Key strategies include the amplification of genes encoding biosynthetic enzymes and the modification of cellular export systems to increase the secretion of L-glutamic acid. nih.govoup.com The goal is to develop strains that can utilize a wider range of alternative carbon sources, such as those derived from waste materials, further improving the sustainability of the production process. nih.gov

Enzymatic synthesis is another promising avenue. For instance, research has explored the use of glutamate (B1630785) decarboxylase from Lactobacillus brevis in a whole-cell Escherichia coli system to convert monosodium glutamate into γ-aminobutyric acid (GABA), a valuable neurochemical. researchgate.net Additionally, enzymatic methods are being investigated to synthesize γ-glutamyl peptides, which have shown potential as taste enhancers. nih.gov

A summary of production methods for L-glutamic acid, the precursor to its sodium salt, is presented below:

| Production Method | Description | Time Period | Key Features |

| Protein Hydrolysis | Disruption of peptide bonds in vegetable proteins (e.g., wheat gluten) using hydrochloric acid. wikipedia.org | 1909–1962 | Original method; relied on protein-rich sources. wikipedia.org |

| Chemical Synthesis | Direct synthesis using acrylonitrile as a starting material. wikipedia.org | 1962–1973 | Produced a racemic mixture of DL-glutamic acid, requiring a resolution step. google.com |

| Bacterial Fermentation | Use of microorganisms, primarily Corynebacterium glutamicum, to convert carbohydrates into L-glutamic acid. wikipedia.org | Current Method | Highly efficient and specific, producing the desired L-isomer directly. wikipedia.orggoogle.com |

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

The ability to monitor this compound in real-time and within its native environment (in situ) is crucial for understanding its dynamic functions. Advanced spectroscopic and imaging techniques are at the forefront of this research.

Raman spectroscopy has emerged as a powerful tool for the in situ monitoring of glutamate in various settings. It allows for the simultaneous quantitative determination of glutamate along with other key metabolites like glucose and lactate (B86563) in mammalian cell culture bioreactors, without the need for sample preparation. nih.govcloudfront.net This non-destructive technique has also been successfully applied to detect and quantify added monosodium glutamate in food products, such as dry soup mixes, with high specificity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly J-modulated spectroscopy at 3 Tesla, has been developed to differentiate and simultaneously quantify glutamate and glutamine in the human brain. nih.govfrontiersin.org This is significant as it helps in studying the distinct roles of these two closely related molecules in neurological health and disease. Terahertz time-domain spectroscopy (THz-TDS) is another technique being explored for the qualitative and quantitative analysis of DL-glutamic acid and its monohydrate. researchgate.net

In the realm of cellular imaging, the development of genetically encoded glutamate indicators (GEGIs) , such as iGluSnFR and its variants, has been a breakthrough. nih.govbiorxiv.org These fluorescent nanosensors allow for the high-speed imaging of glutamate release from individual synapses, providing unprecedented insights into the dynamics of neurotransmission. nih.govbiorxiv.orgfrontiersin.org This technology is being used to study glutamate transients in the extracellular space of brain slices, including those from human patients, which is critical for understanding neurological disorders. nih.govbiorxiv.org

Elucidation of Complex Biochemical Network Interactions

This compound is a central node in numerous biochemical networks. Beyond its role in protein synthesis, it is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in a host of neurological conditions. nih.govresearchgate.net

Future research aims to unravel the intricate details of these network interactions. For example, studies are investigating the precise mechanisms by which glutamate excitotoxicity leads to neuronal cell death, a common pathway in various neurological disorders. researchgate.net The integration of multi-omic data is revealing complex subnetworks of genes and proteins associated with cellular responses to glutamate, such as those involved in actin filament organization and the regulation of apoptosis. researchgate.net

The compound's influence extends beyond the nervous system. Research is exploring the role of glutamatergic system components in non-neural organs and their involvement in conditions like cancer. frontiersin.org Understanding these interactions could open up new therapeutic avenues.

Development of Research Probes and Biomarkers

The development of sensitive and specific tools to detect and measure this compound is a key area of ongoing research. These tools are essential for both fundamental research and clinical diagnostics.

Electrochemical biosensors are being engineered for the real-time, in vivo detection of glutamate in the brain. pinnaclet.commdpi.comnih.gov These biosensors often utilize enzymes like glutamate oxidase, which catalyzes the oxidation of glutamate, producing a detectable electrical signal. pinnaclet.commdpi.com Innovations in this area include the use of nanomaterials to enhance sensor performance and the development of multifunctional probes that can simultaneously detect glutamate and other neurotransmitters like GABA. mdpi.commdpi.com

There is also significant interest in glutamate as a biomarker for various diseases. nih.gov Elevated levels of glutamate in serum or plasma have been associated with certain types of cancer and may serve as diagnostic or prognostic indicators. frontiersin.org In the context of neurological and psychiatric disorders, imaging-based biomarkers, such as those derived from positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), are being evaluated to assess glutamatergic function in the brain. nih.gov

Integration of Multi-Omics Technologies in Compound Studies

To gain a holistic understanding of the biological impact of this compound, researchers are increasingly turning to multi-omics approaches . mdpi.com This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the compound's interactions within a biological system.

For example, multi-omic analyses have been used to study the effects of glutamate excitotoxicity in neuronal cultures, revealing widespread changes in gene expression and kinase activity. researchgate.net In the context of disease research, integrated multi-omics has been employed to investigate the role of glutamate metabolism in depression models, identifying it as a key altered molecular pathway. nih.govnih.gov These systems-level approaches are crucial for identifying novel regulatory networks and therapeutic targets related to glutamate signaling and metabolism. researchgate.net

The table below summarizes some of the key multi-omics studies related to glutamate:

| Study Focus | Omics Technologies Used | Key Findings |

| Glutamate Excitotoxicity in Neurons researchgate.net | Transcriptome, Kinome | Identification of altered pathways related to apoptosis and actin filament organization. researchgate.net |

| Depression Model (LPS-induced) nih.govnih.gov | Proteomics, Metabolomics, Transcriptomics | Revealed significant disturbances in purine (B94841) and glutamate metabolism. nih.govnih.gov |

| H-phosphinic Analogs of Glutamate researchgate.net | Multi-omics | Unveiled the impact of glutamate analogs on E. coli metabolism. researchgate.net |